N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide
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Overview
Description
N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide: is an organic compound that features a thiophene ring substituted with dimethyl groups and an ethoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act on specific molecular targets, offering possibilities for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved could include signal transduction mechanisms or metabolic processes .
Comparison with Similar Compounds
- 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide
- dimethenamid-P
Comparison: N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide is unique due to its ethoxyacetamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds like dimethenamid-P, it may exhibit different reactivity and bioactivity profiles, making it suitable for specific applications.
Properties
CAS No. |
87675-94-3 |
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Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-(2,4-dimethylthiophen-3-yl)-2-ethoxyacetamide |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-5-9(12)11-10-7(2)6-14-8(10)3/h6H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
YYWMQLYAZDBBIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=C(SC=C1C)C |
Origin of Product |
United States |
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